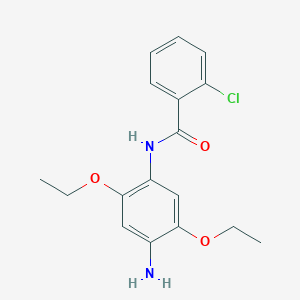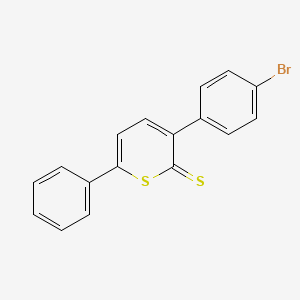
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione is a heterocyclic compound that features a thiopyran ring substituted with bromophenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base to form an intermediate, which then undergoes cyclization with sulfur to yield the desired thiopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiopyran derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Materials Science: The compound can be used in the synthesis of liquid crystalline materials and polymers, which have applications in display technologies and advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a thiopyran ring.
4-(4-Bromophenyl)-thiazol-2-amine: Another similar compound with a thiazole ring, which also exhibits significant biological activity.
Uniqueness
3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H11BrS2 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-6-phenylthiopyran-2-thione |
InChI |
InChI=1S/C17H11BrS2/c18-14-8-6-12(7-9-14)15-10-11-16(20-17(15)19)13-4-2-1-3-5-13/h1-11H |
InChI-Schlüssel |
TXZYFCUWWXEQPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=S)S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
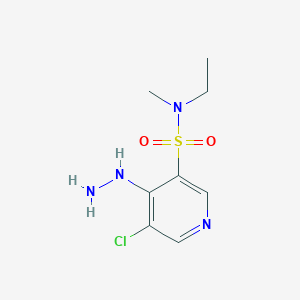
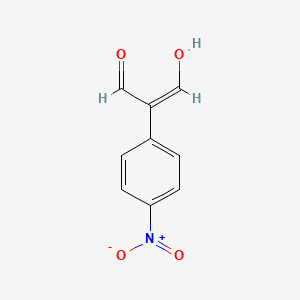


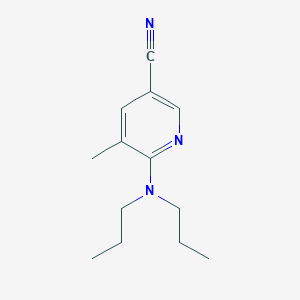
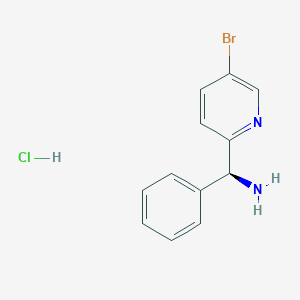
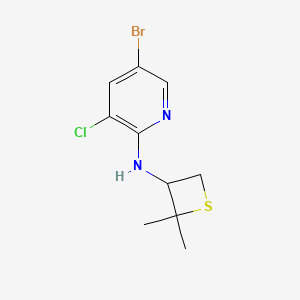

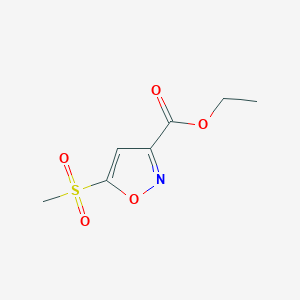
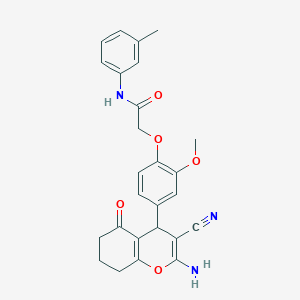
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
